

# A Technical Guide to the Physicochemical Properties of Bamifylline Hydrochloride

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## Compound of Interest

Compound Name: *Bamifylline hydrochloride*

Cat. No.: *B1630439*

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For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physicochemical Characteristics, Analytical Methodologies, and Mechanism of Action of **Bamifylline Hydrochloride**

## Introduction

**Bamifylline hydrochloride** is a xanthine derivative drug primarily utilized as a bronchodilator for managing respiratory conditions such as bronchial asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, it is distinguished by a more favorable side-effect profile.[2] **Bamifylline hydrochloride** acts as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, intended to support research and development activities.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **bamifylline hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Identification Properties of **Bamifylline Hydrochloride**

Property	Value	Source(s)
IUPAC Name	8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride	[1][4]
Chemical Formula	C <sub>20</sub> H <sub>28</sub> ClN <sub>5</sub> O <sub>3</sub>	[4]
Molecular Weight	421.92 g/mol	[5][6]
CAS Number	20684-06-4	[5][7]
Appearance	White to almost white crystalline powder	[1]

Table 2: Quantitative Physicochemical Data of **Bamifylline Hydrochloride**

Property	Value	Source(s)
Melting Point	184 - 188 °C	[1][8]
Solubility	- Freely soluble in water and methanol.- Slightly soluble in acetone.	[1]
Water Solubility (Predicted)	1.79 mg/mL	[4][7]
pKa (Strongest Basic, Predicted)	8.7	[7]
pKa (Strongest Acidic, Predicted)	15.59	[7]
LogP (Predicted)	1.71 (ALOGPS), 1.1 (Chemaxon)	[4][7]
Polar Surface Area (Predicted)	81.91 Å <sup>2</sup>	[7]

## Spectroscopic Profile

Spectroscopic analysis is fundamental for the identification, quantification, and quality control of **bamifylline hydrochloride**.

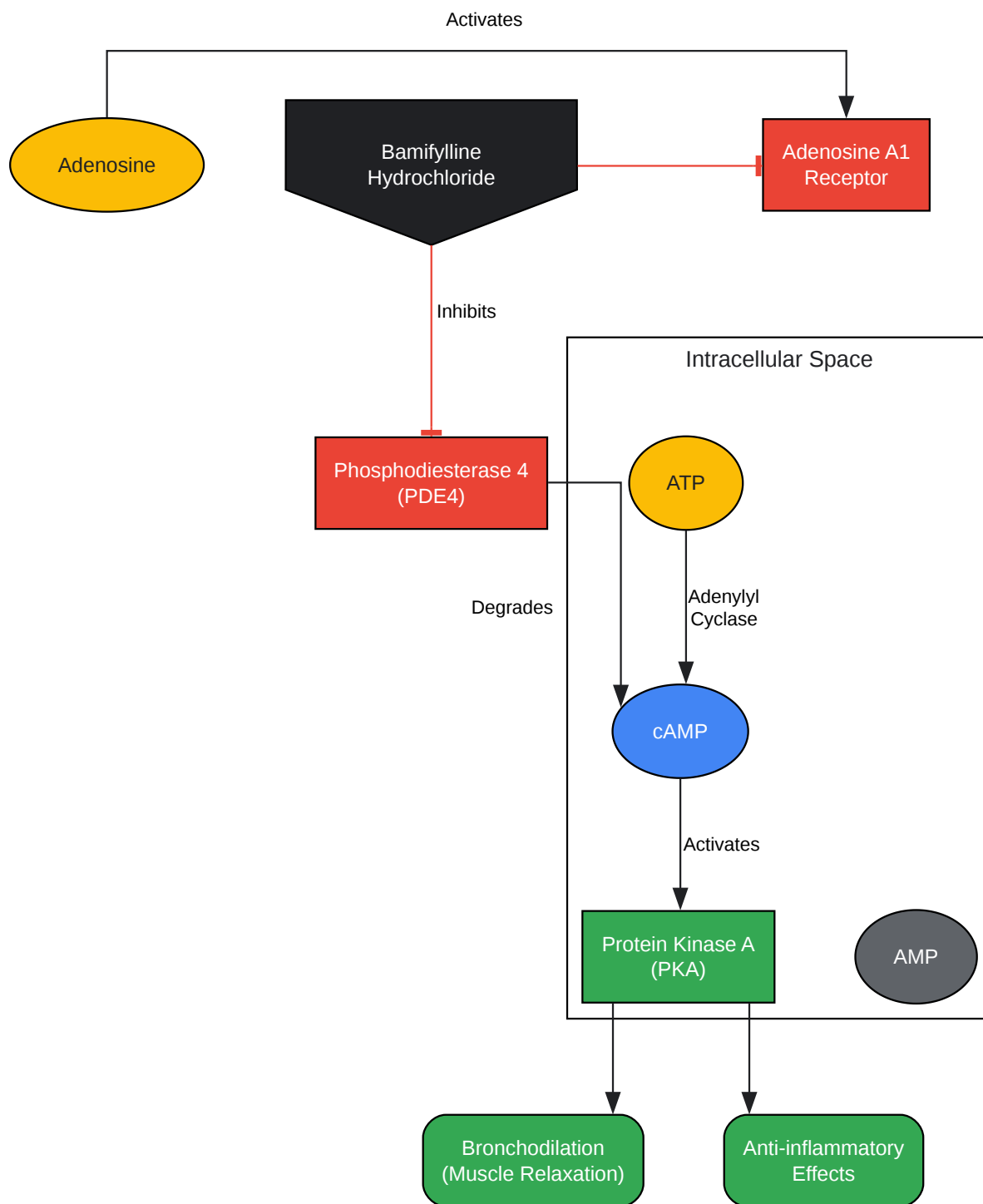
Table 3: Spectroscopic Data for **Bamifylline Hydrochloride**

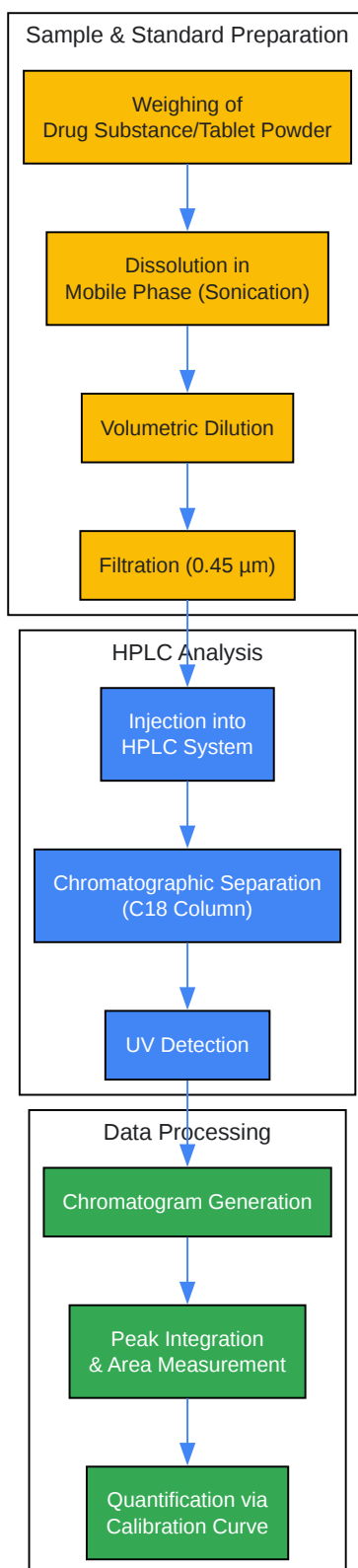
Technique	Parameter	Value(s)	Source(s)
UV-Vis Spectrophotometry	$\lambda_{\text{max}}$ (Maximum Absorbance)	263 nm, 264 nm, 277 nm. One study also reports peaks at 221 nm and 257 nm.	[9][10][11][12][13]

Further characterization and structural confirmation of **bamifylline hydrochloride** are typically performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR) spectroscopy, and Mass Spectrometry (MS).[14]

## Mechanism of Action

**Bamifylline hydrochloride** exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] This leads to increased levels of cyclic adenosine monophosphate (cAMP), which promotes the relaxation of bronchial smooth muscles and suppresses inflammatory responses.[2][3]





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